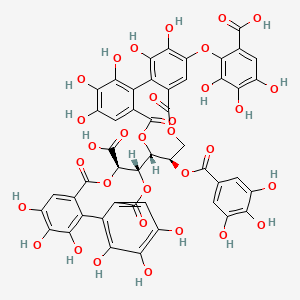
Elegandiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Elegandiol is a natural product found in Cystoseira elegans, Cystoseira brachycarpa, and Bifurcaria bifurcata with data available.
Aplicaciones Científicas De Investigación
Understanding of Genetics and Developmental Biology
Elegandiol has been a focus in the study of genetics and developmental biology. Research on organisms like Caenorhabditis elegans, closely related to elegandiol studies, provides insights into developmental biology and neurobiology. This research explores basic functions and interactions of eukaryotic cells, host-parasite interactions, and evolution, particularly in relation to human diseases (Corsi, Wightman, & Chalfie, 2015).
Comparative Proteomics and Human Gene Identification
Studies have used the proteome of organisms like C. elegans, which are related to elegandiol research, as a template to identify novel human genes. This comparative approach has led to the discovery of a significant number of human homologous genes, aiding in understanding human physiology and disease (Lai et al., 2000).
Ion Channel and Transporter Biology
Elegandiol research contributes to the understanding of ion channels and transporters. Insights from studies in C. elegans have elucidated the molecular workings of these channels and transporters, which are critical in various physiological processes, including in humans (Strange, 2003).
Biomedical Research and Drug Target Validation
The use of elegandiol-related research models, particularly C. elegans, is crucial in the functional characterization of drug targets. This approach provides a cost-effective and efficient model for high-throughput compound screens and large-scale target validation (Kaletta & Hengartner, 2006).
Neurodegenerative Disease Studies
Research involving elegandiol has been pivotal in studying neurodegenerative diseases like Alzheimer's. Models like C. elegans offer an ideal platform for understanding the pathology and potential treatments for these diseases (Shen, Yue, Zheng, & Park, 2018).
Toxicology
Elegandiol-related models are increasingly used in toxicology to study mechanisms of toxicity and conduct high-throughput screening. The characteristics of models like C. elegans make them suitable for investigating environmental and genetic toxicology (Leung et al., 2008).
Genomic and Genetic Engineering
The elegandiol research field contributes significantly to genomic and genetic engineering. Techniques such as CRISPR, used in C. elegans, allow for precise genetic modifications, which are vital in understanding gene functions and interactions (Dickinson et al., 2013).
Aging Research
Elegandiol studies have been instrumental in aging research. Models like C. elegans provide insights into the aging process, helping to identify genetic and environmental factors that influence lifespan and age-related diseases (Son et al., 2019).
Propiedades
Nombre del producto |
Elegandiol |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(2E,6E,10E,13R)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1,13-diol |
InChI |
InChI=1S/C20H34O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,20-22H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+/t20-/m0/s1 |
Clave InChI |
QYNPSRWEKFVLRS-KPGNMOGWSA-N |
SMILES isomérico |
CC(=C[C@@H](C/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)O)C |
SMILES canónico |
CC(=CC(CC(=CCCC(=CCCC(=CCO)C)C)C)O)C |
Sinónimos |
elegandiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




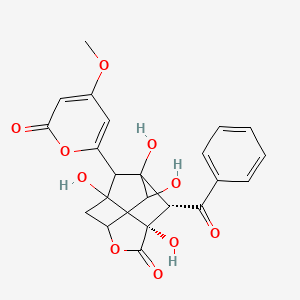
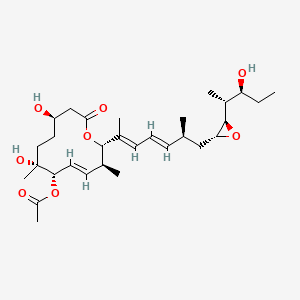

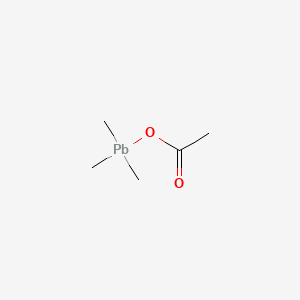



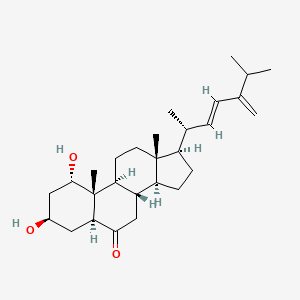
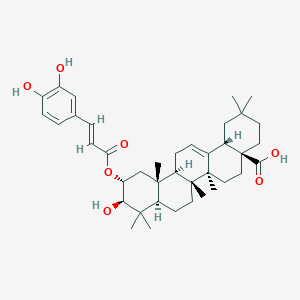

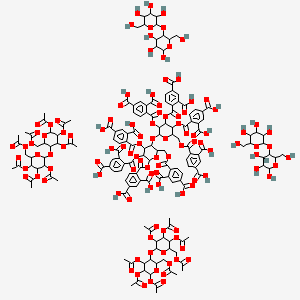
![5-bromo-N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B1257587.png)
